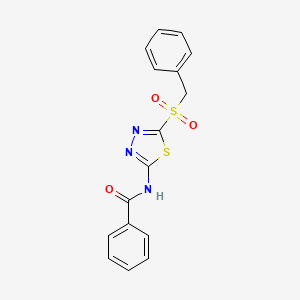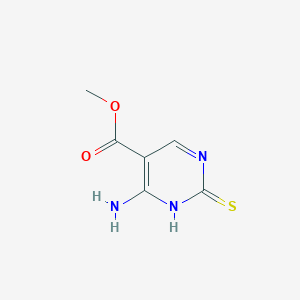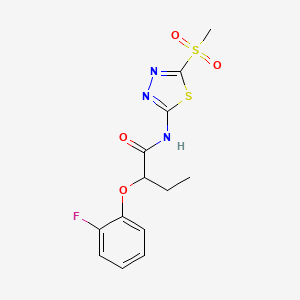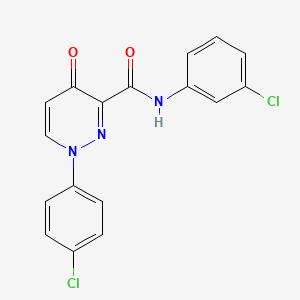![molecular formula C10H14ClF2N5 B12216058 1-(difluoromethyl)-3-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12216058.png)
1-(difluoromethyl)-3-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-3-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride is a chemical compound with the molecular formula C5H8ClF2N3. It is known for its unique structure, which includes a difluoromethyl group and a pyrazole ring.
Preparation Methods
The synthesis of 1-(difluoromethyl)-3-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride involves several steps. One common method starts with the preparation of di-methylaminovinyl methyl ketone (DMAB) using acetone, ethyl formate, and di-methylamine The final product is obtained through purification and crystallization processes .
Chemical Reactions Analysis
1-(Difluoromethyl)-3-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the difluoromethyl group, using reagents like halogens or nucleophiles
Scientific Research Applications
1-(Difluoromethyl)-3-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-3-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group and pyrazole ring play crucial roles in its activity, allowing it to bind to enzymes and receptors, thereby modulating their functions. This compound can inhibit or activate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
1-(Difluoromethyl)-3-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride can be compared with other similar compounds, such as:
1-(difluoromethyl)-4-methyl-1H-pyrazol-3-amine hydrochloride: This compound has a similar structure but differs in the position of the methyl group.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound is used as an intermediate in the synthesis of succinate dehydrogenase inhibitors.
1-(difluoromethyl)-1H-pyrazol-3-ylmethyl(methyl)amine hydrochloride: This compound has a similar pyrazole ring but differs in the substituents attached to it.
Properties
Molecular Formula |
C10H14ClF2N5 |
|---|---|
Molecular Weight |
277.70 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H13F2N5.ClH/c1-7-9(6-17(14-7)10(11)12)13-5-8-3-4-16(2)15-8;/h3-4,6,10,13H,5H2,1-2H3;1H |
InChI Key |
CGLUGJHXGUAORS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=NN(C=C2)C)C(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B12215992.png)
![[2-(2,6-Difluorophenyl)cyclopropyl]methanamine](/img/structure/B12215993.png)
![3-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B12215997.png)

![N-[(2-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride](/img/structure/B12216000.png)

![5-propanoyl-6,9-bis(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12216006.png)
![3-(3,4-Dichlorophenyl)-7-(4-chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo [4,3-e]pyrimidine](/img/structure/B12216007.png)
![3-Oxo-2-[(4-phenylphenyl)methylene]benzo[3,4-b]furan-6-yl benzenesulfonate](/img/structure/B12216013.png)
![3-(2-methoxyphenyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12216026.png)
![Decyl 2-[(1,1-dioxothiolan-3-yl)methylamino]acetate](/img/structure/B12216043.png)
